![molecular formula C7H5ClF3N B1585905 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine CAS No. 22123-14-4](/img/structure/B1585905.png)
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine, or 2C6M4TFP, is an organic compound with a molecular formula of C7H5ClF3N. It is a colorless liquid and has a pungent odor. It is an important intermediate for the production of pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of organic compounds and as a catalyst for certain chemical reactions.
Scientific Research Applications
Agrochemical Industry
This compound serves as a key structural motif in active ingredients used in the agrochemical industry. It’s particularly valuable in the synthesis of pesticides that protect crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to its effectiveness .
Pharmaceutical Applications
Several pharmaceuticals incorporate 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine due to its trifluoromethyl group. This moiety is present in FDA-approved drugs, indicating its significance in medicinal chemistry. The compound’s derivatives are used in drugs for various diseases and disorders, showcasing its versatility in drug design .
Organic Synthesis
In organic synthesis, this compound acts as a catalyst and is investigated as a potential replacement for ruthenium. It catalyzes the oxidation of dicarboxylates, demonstrating its utility in synthetic chemistry applications .
Metal-Organic Frameworks (MOFs)
The compound is used in the synthesis of metal-organic frameworks, which are porous materials with applications in gas storage, separation, and catalysis. Its role in the formation of MOFs highlights its importance in materials science .
Veterinary Products
Apart from human pharmaceuticals, 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is also used in veterinary medicine. It’s found in products that treat and prevent diseases in animals, reflecting its broad biological activity .
Herbicide Production
One of the derivatives of this compound, chlorfenapyr, is used as a herbicide. It exhibits herbicidal activity and can control cyanobacteria in water, making it a valuable tool in agricultural management .
Synthesis of Methiodide Salts
The compound is involved in the synthesis of methiodide salts. These salts have various applications, including as intermediates in organic reactions .
Regioexhaustive Functionalization
Derivatives of chloro (trifluoromethyl)pyridines, such as 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine , are used as model substrates for regioexhaustive functionalization. This process is crucial for creating compounds with specific structural arrangements, which is essential in the development of new chemicals with desired properties .
properties
IUPAC Name |
2-chloro-6-methyl-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLBWNSGCIEART-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371490 | |
Record name | 2-chloro-6-methyl-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | |
CAS RN |
22123-14-4 | |
Record name | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22123-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-6-methyl-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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